(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Overview
Description
(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C12H14ClF2N3O2 and its molecular weight is 305.71 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a synthetic organic molecule with potential biological activity. Its unique structure, featuring an oxadiazole moiety and a difluorophenoxy group, suggests possible interactions with various biological targets. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the oxadiazole ring and difluorophenoxy group may contribute to its pharmacological properties.
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C13H15ClF2N4O |
Molecular Weight | 300.73 g/mol |
SMILES | CC(CN)CC(=O)N1C(=NOC1=C(C=C(C=C1)F)F)C |
InChI Key | [To be determined] |
Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways. For instance, studies on oxadiazole derivatives have shown that they can modulate inflammatory responses by inhibiting cytokine production such as IL-15, which plays a crucial role in autoimmune disorders .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. In vitro assays have indicated that it can inhibit the growth of several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound's ability to inhibit IL-15 signaling suggests potential applications in treating inflammatory diseases. In vitro studies have shown that it effectively reduces TNF-alpha and IL-17 secretion from peripheral blood mononuclear cells (PBMCs), indicating its role as an anti-inflammatory agent .
Case Studies
- Study on IL-15 Inhibition : A study designed to evaluate new small-molecule inhibitors targeting IL-15Rα found that compounds with similar structural characteristics to this compound significantly reduced IL-15 dependent PBMC proliferation at concentrations below 100 μM .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
IUPAC Name |
2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2.ClH/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14;/h2-3,6,15H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSBXCDMTSBEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332529-66-4 | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-difluorophenoxy)methyl]-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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